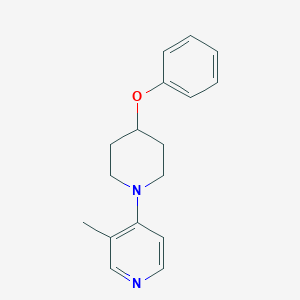![molecular formula C19H25N3O2 B7038185 N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7038185.png)
N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide is a compound that features a 1,2,4-oxadiazole ring, a benzamide group, and a cycloheptyl substituent The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore with applications in drug design.
Material Science: The compound can be used in the development of new materials, such as fluorescent dyes and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy . The compound’s cycloheptyl and benzamide groups may also contribute to its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the 1,2,4-oxadiazole ring but differ in their substituents and specific applications
Properties
IUPAC Name |
N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(13-20-18(23)15-9-7-4-8-10-15)17-21-19(24-22-17)16-11-5-2-3-6-12-16/h4,7-10,14,16H,2-3,5-6,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQHCPWWATXLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C2=NOC(=N2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7038102.png)
![N-[2-(azepan-1-yl)ethyl]-2-methyl-6-oxo-N-propyl-1H-pyridine-3-carboxamide](/img/structure/B7038104.png)
![4-[2-(2,5-difluorophenyl)cyclopropanecarbonyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7038105.png)
![[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038110.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide](/img/structure/B7038116.png)
![4-methyl-5-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7038128.png)
![(1-methylindol-4-yl)-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038132.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-[4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B7038140.png)

![1-[(4-fluorophenyl)methyl]-N-(3-oxo-4H-1,4-benzoxazin-8-yl)piperidine-2-carboxamide](/img/structure/B7038148.png)
![1-[3-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]azetidin-1-yl]ethanone](/img/structure/B7038163.png)
![ethyl N-methyl-N-[1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]piperidin-4-yl]carbamate](/img/structure/B7038171.png)
![N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B7038175.png)

